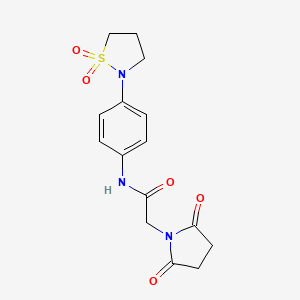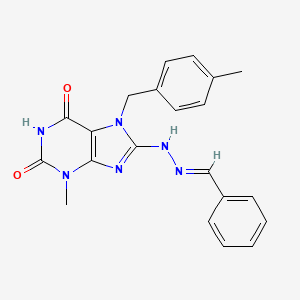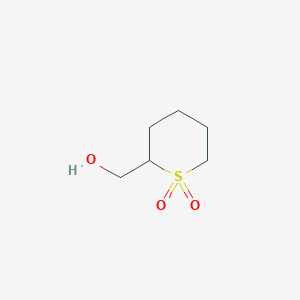
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O5S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Chemical Properties
- The compound is involved in the generation of nonstabilized azomethine ylides through the decarboxylative condensation of α-amino acids with carbonyl compounds, involving intermediary 5-oxazolidinones, which can sometimes be isolated. This process is significant in the synthesis of pyrrolidines, pyrrolines, and oxazolidines (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
- The compound has been used in the study of the rapid conversion of active pharmaceutical ingredient (API) hydrates to anhydrous forms in aqueous media. This research is crucial in understanding the stability and transformation of various hydrates of pharmaceutical compounds (Petrova et al., 2009).
2. Anticancer Activity
- Research has been conducted on derivatives of this compound for their potential anticancer activity. Specifically, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been synthesized and tested against leukemia cell lines, showing promising results (Horishny, Arshad, & Matiychuk, 2021).
3. Antibacterial Properties
- The compound has been involved in the synthesis of isoxazolinyl oxazolidinones, which were evaluated for their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This research contributes to the development of new antibacterial agents (Varshney, Mishra, Shukla, & Sahu, 2009).
4. Anticonvulsant Potential
- A series of derivatives of the compound were designed and synthesized to evaluate their potential as anticonvulsant agents. The synthesized derivatives showed protection against maximal electroshock seizure (MES) test, indicating their ability to inhibit seizure spread (Nikalje, Khan, & Ghodke, 2011).
5. Antimicrobial Activity
- The compound has also been used in the synthesis of novel heterocyclic compounds with a sulphamido moiety, which were evaluated for their antibacterial and antifungal activities, contributing to the field of antimicrobial research (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
6. Antioxidant Activity
- Studies have been conducted on the antioxidant activity of new coumarin derivatives, including N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, which were compared with known antioxidants like ascorbic acid (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-13(10-17-14(20)6-7-15(17)21)16-11-2-4-12(5-3-11)18-8-1-9-24(18,22)23/h2-5H,1,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHYQKVBFIBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2987107.png)

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)


![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)

![4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987119.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2987123.png)
![N-[2-[[2-(5-Nitroquinolin-8-yl)oxyacetyl]amino]ethyl]prop-2-enamide](/img/structure/B2987126.png)
